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These application notes provide a comprehensive guide to the methodologies used for

measuring the expression levels of the long non-coding RNA, LINC00941. This document

includes detailed protocols for key experimental techniques, summarizes quantitative data, and

provides visualizations of relevant signaling pathways and experimental workflows.

Introduction to LINC00941
Long intergenic non-protein coding RNA 941 (LINC00941) is a long non-coding RNA (lncRNA)

that has been identified as a significant regulator in various cellular processes and is implicated

in the pathogenesis of several diseases, including cancer.[1] Its expression levels are often

dysregulated in tumor tissues, and it has been shown to influence cell proliferation, migration,

and invasion.[1] Accurate and reliable measurement of LINC00941 expression is crucial for

understanding its biological functions and for its potential development as a biomarker or

therapeutic target.

Methods for Measuring LINC00941 Expression
Several molecular biology techniques can be employed to measure the expression levels of

LINC00941. The choice of method depends on the research question, the required sensitivity

and specificity, and the available resources.
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Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This is the most

common method for quantifying gene expression due to its high sensitivity, specificity, and

wide dynamic range. It is ideal for validating results from high-throughput methods and for

analyzing a small number of genes in a large number of samples.

Northern Blotting: This technique provides information on the size, abundance, and integrity

of the RNA transcript. It is useful for detecting different isoforms of LINC00941 and for

confirming the specificity of probes used in other assays.

In Situ Hybridization (ISH): ISH allows for the visualization of LINC00941 expression within

the spatial context of tissues and cells. This is particularly valuable for understanding the

cellular localization of the lncRNA and its expression in heterogeneous tissues.

RNA Sequencing (RNA-Seq): A high-throughput sequencing method that provides a

comprehensive and unbiased view of the transcriptome. RNA-Seq can be used to discover

novel isoforms of LINC00941, quantify its expression levels, and analyze its co-expression

with other genes.

Quantitative Data Summary
The following tables summarize quantitative data related to LINC00941 expression from

various studies.

Table 1: Relative Expression of LINC00941 in Colon Cancer Tissues and Cell Lines determined

by RT-qPCR.[1][2]
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Sample Type Condition
Relative LINC00941
Expression (Fold Change)

Tissues Colon Cancer
Significantly upregulated vs.

Adjacent Normal[1][2]

Cell Lines NCM460 (Normal) 1.0 (Reference)

LS174T ~2.5

HCT116 ~7.5

CT26 ~3.0

HCT8 ~4.0

HT29 ~5.5

SW480 ~6.0

LoVo ~8.0

Table 2: Relative Expression of LINC00941 in Glioblastoma (GBM) Tissues and Cell Lines

determined by RT-qPCR.[3]

Sample Type Condition
Relative LINC00941
Expression (Fold Change)

Tissues GBM
Significantly upregulated vs.

Non-tumor[3]

Cell Lines U251 High

U87-MG High

Table 3: LINC00941 Expression from TCGA RNA-Seq Data (FPKM-UQ).
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Cancer Type LINC00941 Expression (Log2 FPKM-UQ)

Lung Adenocarcinoma (LUAD) - Tumor Higher vs. Normal

Lung Squamous Cell Carcinoma (LUSC) -

Tumor
Higher vs. Normal

Colon Adenocarcinoma (COAD) - Tumor Higher vs. Normal

Note: FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values can be

influenced by the bioinformatic pipeline used.[4][5] It is recommended to use normalized counts

like TPM (Transcripts Per Million) for cross-sample and cross-gene comparisons.

Experimental Protocols
Protocol 1: Reverse Transcription-Quantitative
Polymerase Chain Reaction (RT-qPCR)
This protocol describes the quantification of LINC00941 expression using a two-step RT-qPCR

method.

A. Experimental Workflow
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Caption: Workflow for LINC00941 expression analysis by RT-qPCR.

B. Materials

Total RNA Isolation Kit (e.g., TRIzol, RNeasy Mini Kit)
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DNase I, RNase-free

Reverse Transcription Kit (e.g., with M-MLV or SuperScript reverse transcriptase)

SYBR Green qPCR Master Mix

Nuclease-free water

Forward and reverse primers for LINC00941 and a reference gene (e.g., GAPDH, ACTB)

qPCR instrument

C. Primer Sequences

Gene Forward Primer (5'-3') Reverse Primer (5'-3')

LINC00941 GACCTTTTCAGGCCAGCATT
ACAATCTGGATAGAGGGCTC

A

GAPDH
GGGAGCCAAAAGGGTCATC

A

TTTCTAGACGGCAGGTCAG

G

D. Procedure

Total RNA Extraction: Isolate total RNA from cell lines or tissues according to the

manufacturer's protocol of the chosen kit.

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating

genomic DNA.

RNA Quantification and Quality Control: Determine the concentration and purity of the RNA

using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis

or a bioanalyzer.

Reverse Transcription: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse

transcription kit according to the manufacturer's instructions.

qPCR Reaction Setup:
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Prepare the qPCR reaction mixture in a total volume of 20 µL:

10 µL 2x SYBR Green qPCR Master Mix

1 µL Forward Primer (10 µM)

1 µL Reverse Primer (10 µM)

2 µL cDNA template (diluted)

6 µL Nuclease-free water

Include no-template controls (NTCs) for each primer set.

qPCR Cycling Conditions:

Initial denaturation: 95°C for 10 minutes

40 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 60 seconds

Melt curve analysis: 65°C to 95°C, increment 0.5°C

Data Analysis:

Determine the cycle threshold (Ct) values for LINC00941 and the reference gene in each

sample.

Calculate the relative expression of LINC00941 using the 2-ΔΔCt method.[6]

Protocol 2: Northern Blotting
This protocol provides a general method for the detection of LINC00941 by Northern blotting.

A. Experimental Workflow
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Caption: General workflow for Northern blot analysis of LINC00941.[7][8][9][10][11][12]
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B. Materials

Total RNA

Denaturing agarose gel (with formaldehyde)

MOPS running buffer

Nylon membrane

UV crosslinker

Hybridization buffer

Labeled probe specific for LINC00941 (radioactive or non-radioactive)

Wash buffers of varying stringency (SSC buffers)

Detection reagents (e.g., X-ray film, phosphorimager screen)

C. Procedure

RNA Gel Electrophoresis: Separate 10-20 µg of total RNA on a denaturing formaldehyde-

agarose gel.[10]

Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane

via capillary transfer overnight.[9][10]

Crosslinking: Immobilize the RNA to the membrane using a UV crosslinker.[8]

Probe Labeling: Prepare a labeled DNA or RNA probe complementary to a specific region of

LINC00941.

Hybridization:

Pre-hybridize the membrane in hybridization buffer for at least 1 hour at 42°C.

Add the labeled probe to the hybridization buffer and incubate overnight at 42°C.
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Washing: Wash the membrane with low and high stringency wash buffers to remove

unbound probe.

Detection: Detect the hybridized probe using an appropriate method (e.g., autoradiography

for radioactive probes).

Protocol 3: In Situ Hybridization (ISH)
This protocol outlines a general procedure for detecting LINC00941 in formalin-fixed, paraffin-

embedded (FFPE) tissue sections.

A. Experimental Workflow
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Caption: Workflow for in situ hybridization of LINC00941.[13]
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B. Materials

FFPE tissue sections on slides

Xylene and ethanol series for deparaffinization

Proteinase K

Hybridization buffer

DIG-labeled LINC00941 probe

Anti-digoxigenin (DIG) antibody conjugated to alkaline phosphatase (AP)

NBT/BCIP substrate for color development

Nuclear Fast Red for counterstaining

Mounting medium

C. Procedure

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate

through a graded ethanol series.

Permeabilization: Treat the sections with Proteinase K to improve probe accessibility.

Hybridization:

Pre-hybridize the sections in hybridization buffer.

Hybridize with the DIG-labeled LINC00941 probe overnight at a specific temperature (e.g.,

55°C).

Washing: Perform stringent washes to remove non-specifically bound probe.

Immunodetection:

Block non-specific binding sites.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 18 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate with an anti-DIG-AP antibody.

Color Development: Add NBT/BCIP substrate and incubate until the desired color intensity is

reached.

Counterstaining and Mounting: Counterstain the nuclei with Nuclear Fast Red and mount the

slides.

Protocol 4: RNA Sequencing (RNA-Seq) Data Analysis
This protocol outlines a general bioinformatic workflow for the analysis of LINC00941

expression from RNA-Seq data.

A. Experimental Workflow
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Caption: Bioinformatic workflow for RNA-Seq data analysis.[14][15][16][17][18]
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B. Procedure

Library Preparation: Prepare RNA-Seq libraries from total RNA. For lncRNA analysis, it is

recommended to use ribosomal RNA (rRNA) depletion methods instead of poly(A) selection,

as many lncRNAs are not polyadenylated.

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

Read Trimming: Remove adapter sequences and low-quality bases from the reads.

Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like

STAR.

Quantification: Count the number of reads mapping to each gene, including LINC00941.

Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify

differentially expressed genes, including LINC00941, between different conditions.[19]

Signaling Pathways Involving LINC00941
LINC00941 has been shown to be involved in several key signaling pathways that are often

dysregulated in cancer.

A. PI3K/AKT/mTOR Signaling Pathway
LINC00941 can activate the PI3K/AKT/mTOR pathway, which is a central regulator of cell

growth, proliferation, and survival.
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Caption: LINC00941 activates the PI3K/AKT/mTOR signaling pathway.

B. Wnt/β-catenin Signaling Pathway
LINC00941 can also activate the Wnt/β-catenin pathway, which plays a critical role in

embryonic development and tumorigenesis.

Caption: LINC00941 can activate the Wnt/β-catenin signaling pathway.[20][21][22][23][24]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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